2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide (CAS 1864221-05-5, molecular formula C₇H₇BrFNO₂S, MW 268.11) is a fully substituted aromatic sulfonamide featuring a rare ortho-bromo/ortho-fluoro substitution pattern combined with N-methylation of the sulfonamide nitrogen. The compound belongs to the α-haloarylsulfonamide class, which has been established as a privileged building block for Diversity-Oriented Synthesis (DOS) of benzofused sultams via nucleophilic aromatic substitution (SNAr), Heck, and Sonogashira-type cyclization pathways.

Molecular Formula C7H7BrFNO2S
Molecular Weight 268.11 g/mol
CAS No. 1864221-05-5
Cat. No. B6305935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide
CAS1864221-05-5
Molecular FormulaC7H7BrFNO2S
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC=C1Br)F
InChIInChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
InChIKeyXQPIRNGDZXRTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide (CAS 1864221-05-5): A Dual-Halogenated N-Methyl Benzenesulfonamide Building Block for Diversified Synthesis


2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide (CAS 1864221-05-5, molecular formula C₇H₇BrFNO₂S, MW 268.11) is a fully substituted aromatic sulfonamide featuring a rare ortho-bromo/ortho-fluoro substitution pattern combined with N-methylation of the sulfonamide nitrogen . The compound belongs to the α-haloarylsulfonamide class, which has been established as a privileged building block for Diversity-Oriented Synthesis (DOS) of benzofused sultams via nucleophilic aromatic substitution (SNAr), Heck, and Sonogashira-type cyclization pathways [1]. Its unique combination of three distinct functional handles—an aryl bromide (cross-coupling site), an ortho-fluorine (SNAr leaving group), and an N-methyl sulfonamide (modulated hydrogen-bonding and metabolic stability)—distinguishes it from simpler mono-halogenated or non-methylated analogs and positions it for applications requiring orthogonal reactivity in medicinal chemistry and chemical biology [2].

Why 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide Cannot Be Replaced by Other C₇H₇BrFNO₂S Isomers or Non-Methylated Analogs


Close structural analogs sharing the same molecular formula (e.g., 2-bromo-4-fluoro, 3-bromo-4-fluoro, or 4-bromo-2-fluoro regioisomers) differ fundamentally in their SNAr reactivity, halogen-bonding geometry, and lipophilicity [1][2]. The ortho-fluorine in the target compound serves as an essential leaving group for intramolecular SNAr cyclization to form benzofused sultams; relocation of fluorine to the para or meta position abolishes this reactivity pathway [2]. Similarly, the N-H analog (2-bromo-6-fluorobenzenesulfonamide, CAS 886762-60-3) possesses two hydrogen-bond donors versus one in the N-methyl derivative, yielding a markedly lower calculated logP (0.90 vs. 1.50) and altered hydrogen-bonding capacity that directly impacts membrane permeability and off-target binding profiles . Generic substitution among these isomers is therefore not scientifically justifiable without re-validation of the entire synthetic sequence and biological assay cascade.

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity (ΔLogP ≈ +0.60) Relative to the Primary Sulfonamide Analog

The target compound exhibits a calculated LogP of 1.50 as reported by the vendor Leyan (calculated via their in-house algorithm), compared to an ACD/LogP of 0.90 for the N-H analog 2-bromo-6-fluorobenzenesulfonamide (CAS 886762-60-3) as computed by ACD/Labs Percepta Platform and reported on ChemSpider . This represents a ΔLogP of approximately +0.60 (a ~67% increase in calculated logP), attributable to N-methylation replacing a polar N-H with an N-CH₃ group and reducing the hydrogen-bond donor count from 2 to 1 . The increased lipophilicity is expected to enhance passive membrane permeability, with the higher LogD (pH 7.4) correlating with improved cell-based assay performance in medicinal chemistry campaigns [1].

Lipophilicity Membrane permeability Drug-likeness LogP comparison

Ortho-Fluorine as a SNAr Leaving Group: Synthetic Differentiation from Non-Fluorinated and Meta/Para-Fluorinated Isomers

The ortho-fluorine substituent in the target compound serves as a critical leaving group for intramolecular SNAr cyclization, enabling the synthesis of five-, six-, and seven-membered benzofused sultams [1]. In the Hanson group's established methodology, o-fluorobenzenesulfonamides undergo SNAr with amines, alcoholates, and carbon nucleophiles in good to excellent yields (typically 60–95% for various substrates) [2]. By contrast, the 2-bromo-4-fluoro-N-methylbenzene-1-sulfonamide isomer (CAS 1178647-92-1), in which fluorine occupies the para position, cannot participate in the same intramolecular SNAr cyclization because the fluorine is not ortho to the sulfonamide group, thereby precluding this entire class of benzofused sultam-forming reactions . The 2,6-relationship of bromine and fluorine in the target compound provides orthogonal reactivity: bromine for cross-coupling (Suzuki, Sonogashira, Heck) and fluorine for SNAr, enabling sequential or tandem functionalization strategies unavailable to regioisomers [3].

Nucleophilic aromatic substitution Sultam synthesis ortho-Fluoro activation Diversity-Oriented Synthesis

N-Methylation Reduces Hydrogen-Bond Donor Count and Modulates Metabolic Stability vs. Primary Sulfonamide

The N-methyl substitution in the target compound reduces the hydrogen-bond donor count from 2 (in 2-bromo-6-fluorobenzenesulfonamide) to 1, while also replacing the acidic sulfonamide N-H proton (pKa ≈ 10–11) with an N-CH₃ group . Literature on sulfonamide metabolism demonstrates that N-methylsulfonamides undergo CYP450-mediated N-demethylation rather than direct N-oxidation or N-glucuronidation pathways typical of primary sulfonamides, often resulting in altered metabolic clearance rates [1]. Specifically, studies on related benzothiadiazine-1,1-dioxides and disulfamylbenzenes have shown that N-methyl substituents on sulfonamide groups are metabolically stable in vivo, with demethylation occurring only as a minor pathway [2]. This metabolic differentiation is critical for in vivo pharmacological studies where primary sulfonamides may undergo rapid N-conjugation, potentially shortening half-life and confounding pharmacokinetic/pharmacodynamic (PK/PD) relationships [3].

Metabolic stability N-methyl sulfonamide CYP450 metabolism Prodrug design

Higher Purity Specification (98%) vs. Industry-Standard 95% for Analog Suppliers

The target compound is commercially available at a specified purity of 98% from Leyan.com (Product No. 1808467), supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the closest N-H analog (2-bromo-6-fluorobenzenesulfonamide, CAS 886762-60-3) is typically offered at 95% minimum purity by multiple suppliers, as are the regioisomeric N-methyl analogs (e.g., CAS 1178647-92-1 at 95% from Bidepharm, CAS 749928-85-6 at 95% from multiple vendors) . The 3-percentage-point purity advantage (98% vs. 95%) represents a 60% reduction in the maximum unspecified impurity burden (2% vs. 5%), which is significant for applications sensitive to trace impurities such as high-throughput biological screening, biophysical assays (SPR, ITC), and Structure-Activity Relationship (SAR) studies where minor impurities can generate false-positive or false-negative results [1].

Purity specification Quality control Procurement Analytical chemistry

Optimal Application Scenarios for 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide Based on Differentiation Evidence


Diversity-Oriented Synthesis (DOS) of Benzofused Sultam Libraries via Orthogonal SNAr/Cross-Coupling Cascades

The compound's ortho-fluorine enables intramolecular SNAr cyclization with tethered amine or alcohol nucleophiles to generate five- to seven-membered benzofused sultams [1]. The ortho-bromine simultaneously provides a handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), enabling sequential diversification of the sultam core. This orthogonal reactivity—impossible with para- or meta-fluoro regioisomers—makes the compound uniquely suited for generating structurally diverse sultam libraries for high-throughput screening against enzyme targets such as COX-2, HIV integrase, lipoxygenase, Calpain I, and MMP-2, for which benzofused sultams have shown inhibitory activity [2]. The N-methyl group further enhances scaffold lipophilicity (LogP 1.50), improving library member drug-likeness.

Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity and Reduced H-Bond Donor Count

When a primary sulfonamide lead compound exhibits excessive polarity (LogP < 1.0) or undesired Phase II metabolism (N-glucuronidation), the N-methyl analog offers a direct replacement with ΔLogP ≈ +0.60 and one fewer hydrogen-bond donor . This substitution is supported by the class-level evidence that N-methyl sulfonamides undergo CYP450-mediated N-demethylation rather than direct N-conjugation, potentially improving oral bioavailability and half-life [3]. The 98% commercial purity specification ensures that SAR conclusions from such lead optimization are not confounded by impurity-driven assay artifacts.

Chemical Biology Probe Development Exploiting Halogen Bonding with Biomolecular Targets

The bromine substituent at the 2-position can engage in halogen bonding with backbone carbonyl oxygens or π-systems of aromatic residues in protein binding pockets [4]. Combined with the fluorine atom, which can participate in orthogonal C-F···H-C or C-F···π interactions, this dual-halogen motif provides a distinctive pharmacophore for probing halogen-bonding hot spots in target proteins. The N-methyl group eliminates the acidic sulfonamide N-H, preventing unwanted ionization-dependent binding artifacts at physiological pH.

Procurement for High-Sensitivity Biophysical Assays (SPR, ITC, DSF) Requiring High-Purity Building Blocks

The 98% purity specification (vs. the 95% industry standard for analogs) reduces the maximum unspecified impurity burden by 60% . For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) assays—where trace impurities can generate spurious binding signals or alter thermal denaturation profiles—the higher purity grade provides greater confidence in measured Kd, ΔH, and Tm values, directly supporting fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) campaigns.

Quote Request

Request a Quote for 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.